

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxanthohumol

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Compound of Interest

Compound Name: *Isoxanthohumol*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxanthohumol (IXN) is a prenylated flavonoid, specifically a flavanone, that is notably found in hops (*Humulus lupulus* L.) and beer.[1][2] It is primarily formed through the isomerization of xanthohumol, a major chalcone in hops, during the brewing process or under thermal and alkaline conditions.[2][3] As the most abundant prenylflavonoid in beer, **Isoxanthohumol** has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiproliferative properties.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of **Isoxanthohumol**, details its modulation of key cellular signaling pathways, and outlines common experimental protocols for its study.

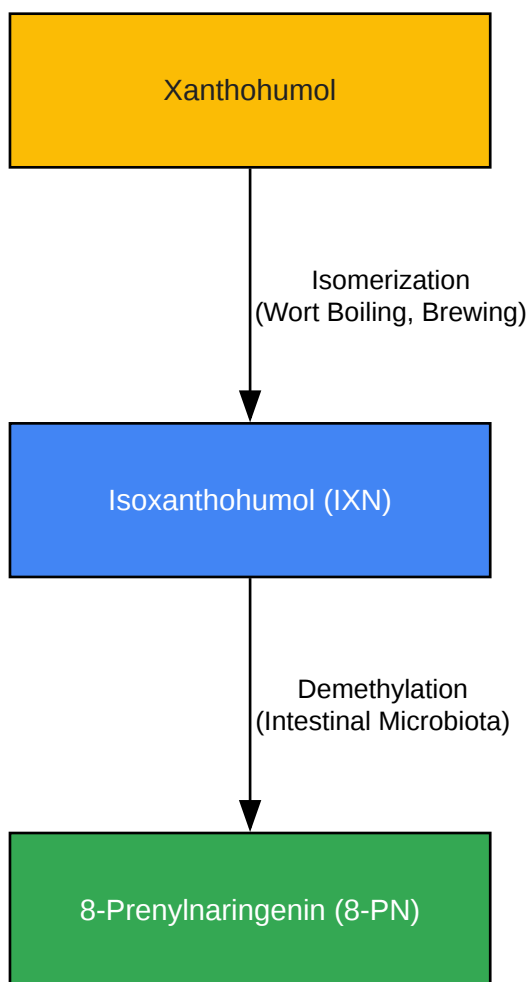
Physical and Chemical Properties of Isoxanthohumol

Isoxanthohumol is a crystalline solid.[6] Its core structure is a flavanone substituted with hydroxyl, methoxy, and prenyl groups, which contribute to its biological activity and physical characteristics.

Property	Value	Source
IUPAC Name	7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	[1][7]
Molecular Formula	C ₂₁ H ₂₂ O ₅	[1][6][7]
Molecular Weight	354.4 g/mol	[6][7][8]
CAS Number	521-48-2, 70872-29-6	[1][6][7]
Appearance	Crystalline Solid	[6]
UV max (λ _{max})	289 nm	[6]
Solubility	DMF: 3 mg/ml Ethanol: 3 mg/ml DMSO: 2.5 mg/ml DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml	[6]
SMILES	<chem>O=C2c3c(O--INVALID-LINK--C2)c(c(O)cc3OC)C\C=C(/C)C</chem>	[1]
InChI	InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3	[6]

Metabolic Conversion of Xanthohumol

Isoxanthohumol is not the primary prenylflavonoid in the hop plant itself but is formed from Xanthohumol.[2] In the human intestine, **Isoxanthohumol** can be further metabolized by gut flora into 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This metabolic conversion is a critical aspect of its biological activity, as the effects observed in vivo may be attributable to **Isoxanthohumol** itself or its more potent metabolite.



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Metabolic pathway from Xanthohumol to 8-Prenylarangenin.

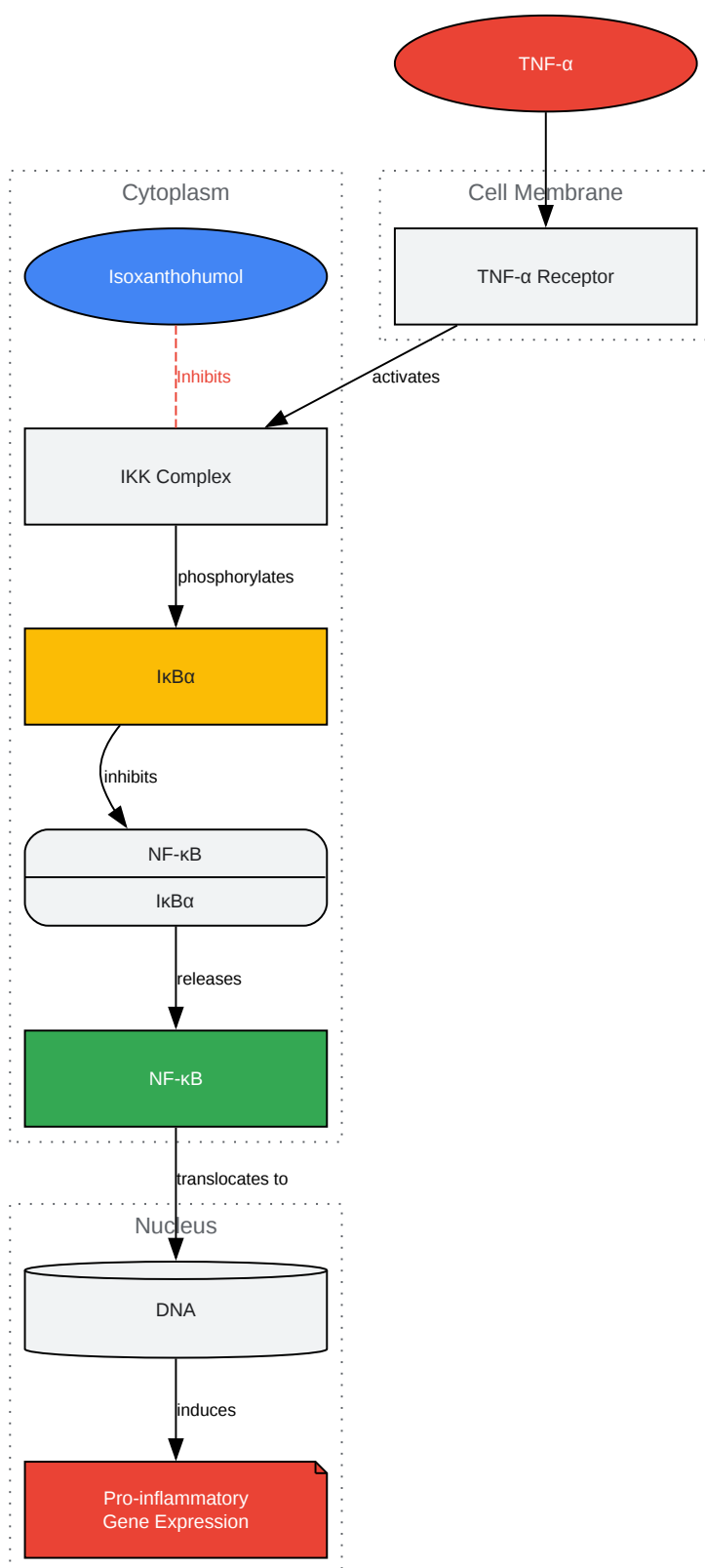
Key Signaling Pathways Modulated by Isoxanthohumol

Isoxanthohumol exerts its biological effects by modulating a variety of cellular signaling pathways involved in inflammation, cell proliferation, angiogenesis, and metabolism.

Anti-Inflammatory Pathways

Isoxanthohumol demonstrates significant anti-inflammatory properties by targeting key pro-inflammatory signaling cascades.

- NF- κ B Pathway: **Isoxanthohumol** has been shown to inhibit the nuclear factor kappa B (NF- κ B) pathway.[4][10] In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Pro-inflammatory stimuli, such as TNF- α , lead to the phosphorylation and subsequent degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes. **Isoxanthohumol** can suppress this activation, thereby reducing the expression of inflammatory mediators.[4]



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Inhibition of the NF-κB signaling pathway by **Isoxanthohumol**.

- **JAK/STAT Pathway:** Studies have indicated that **Isoxanthohumol** can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and has been implicated in oncogenesis.[8]

Anti-Cancer and Anti-Angiogenic Pathways

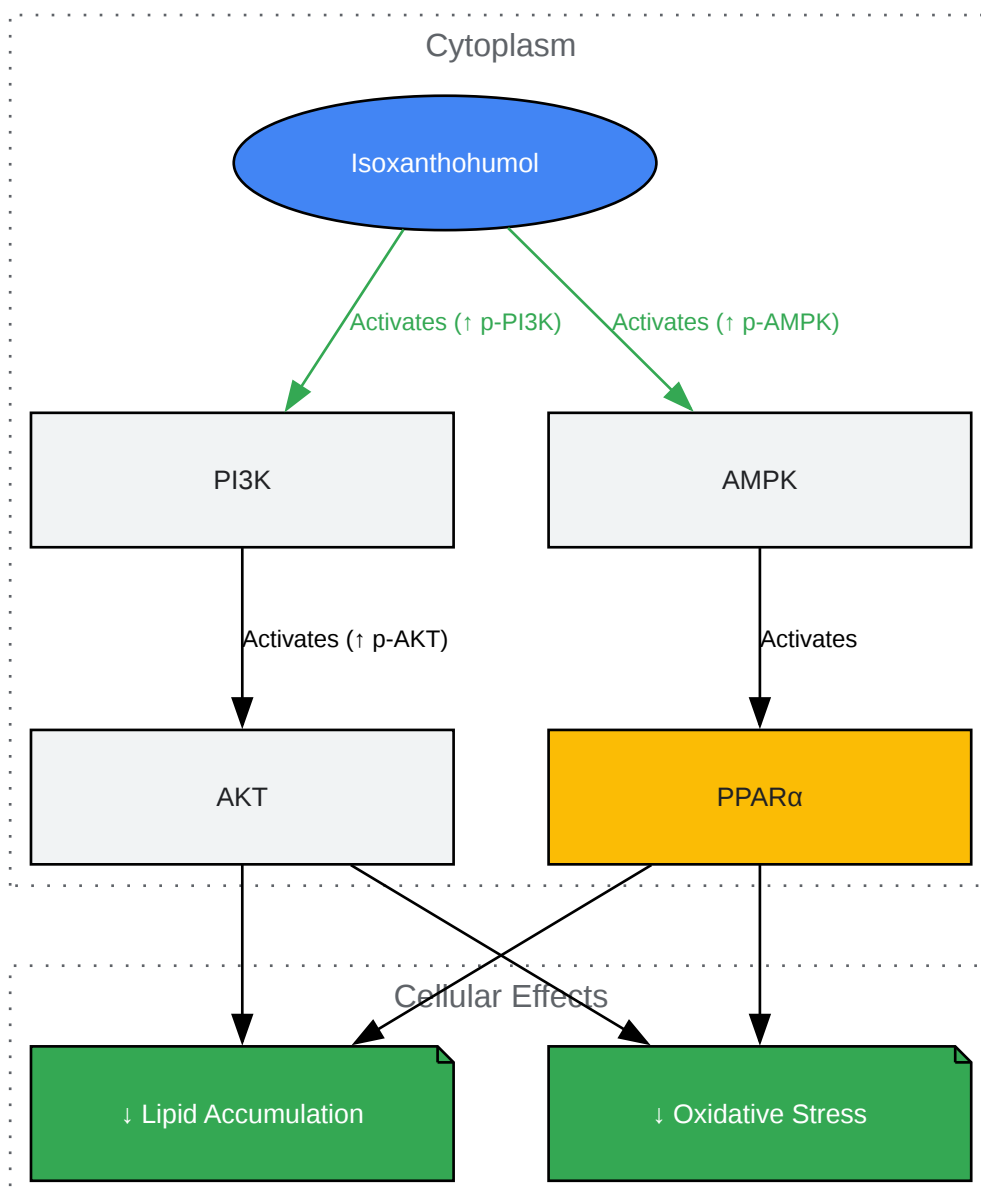
Isoxanthohumol inhibits the proliferation of various cancer cell lines and modulates pathways involved in tumor growth and blood vessel formation.[3][5]

- **VEGFR, Akt, and Erk Pathways:** **Isoxanthohumol** has been found to inhibit key regulators of angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), angiopoietins, and their receptor Tie2.[4] This leads to a downstream reduction in the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (Erk), both of which are critical for endothelial cell proliferation and survival.[4]
- **Apoptosis Induction:** In melanoma cells, **Isoxanthohumol** inhibits proliferation, slows cell division, and induces apoptosis.[6]

Metabolic Regulation Pathways

Recent research has highlighted the role of **Isoxanthohumol** in regulating lipid metabolism, suggesting its potential for addressing metabolic disorders.

- **AMPK/PPAR α and PI3K/AKT Pathways:** In hyperlipidemic mice, **Isoxanthohumol** was shown to improve hepatic lipid metabolism by activating the AMPK/PPAR α and PI3K/AKT signaling pathways.[11][12] Activation of these pathways leads to a reduction in lipid accumulation and oxidative stress.[11][12] Specifically, it significantly increases the protein levels of phosphorylated AMPK (p-AMPK), PPAR α , phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[11][12]



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Isoxanthohumol's role in regulating hepatic lipid metabolism.

Experimental Protocols

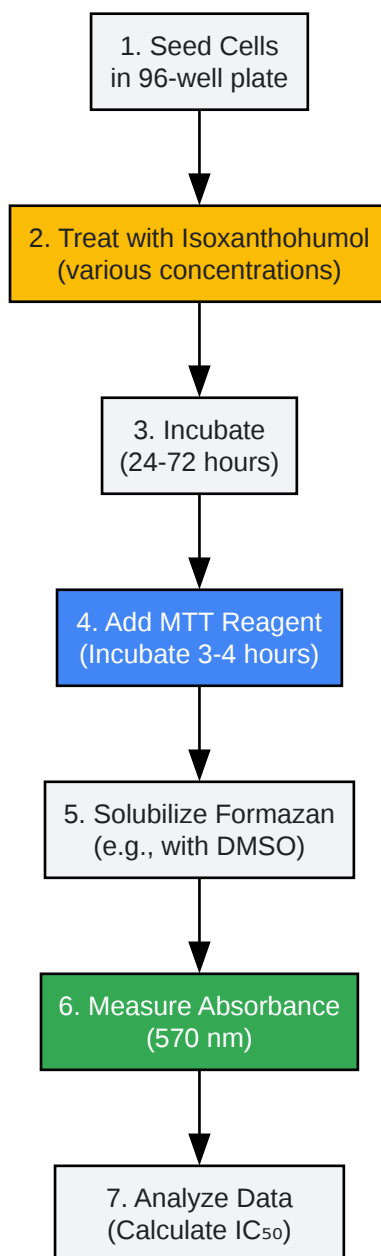
Investigating the biological effects of **Isoxanthohumol** involves a range of standard and specialized laboratory techniques. Below are generalized methodologies for key experiments cited in the literature.

Cell Viability / Proliferation (MTT Assay)

This protocol is used to assess the effect of **Isoxanthohumol** on the proliferation and viability of cancer cells.[\[6\]](#)

Methodology:

- Cell Seeding: Plate cells (e.g., HT-29 colon cancer cells, B16 melanoma cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[\[5\]](#)
- Treatment: Prepare serial dilutions of **Isoxanthohumol** in the appropriate cell culture medium. Replace the existing medium with the **Isoxanthohumol**-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC₅₀ values can be determined using dose-response curve analysis.



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General workflow for an MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways by **Isoxanthohumol**.^{[4][12]}

Methodology:

- **Cell Lysis:** After treatment with **Isoxanthohumol** for the desired time, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-NF-κB) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
- **Detection:** After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
- **Analysis:** Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation, identification, and quantification of **Isoxanthohumol** and its metabolites in various samples, including beer, hop extracts, and biological tissues.[\[13\]](#)[\[14\]](#)

Methodology:

- Sample Preparation:
 - Beer: Direct analysis may be possible after degassing and filtration.[\[13\]](#)
 - Hop Extracts: Prepare crude methanolic extracts.[\[13\]](#)
 - Tissues: Homogenize tissues, perform protein precipitation (e.g., with acetonitrile), and extract the supernatant for analysis.[\[14\]](#)
- Chromatographic System:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of two solvents, such as water with formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B).
 - Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection:
 - UV-Vis/DAD: Monitor the eluent at the maximum absorbance wavelength of **Isoxanthohumol** (~289 nm).[\[6\]](#)
 - Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, couple the HPLC to a mass spectrometer. Use multiple-reaction monitoring (MRM) in positive ion mode for quantitative analysis.[\[13\]](#)
- Quantification: Create a standard curve using known concentrations of pure **Isoxanthohumol**. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

Isoxanthohumol is a biologically active prenylflavonoid with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate critical cellular pathways involved in inflammation, cancer, and metabolism makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its properties and the methodologies required to investigate its mechanisms of action, serving as a valuable resource for scientists in the field.

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